molecular formula C9H15N3O4 B1347114 H-Pro-gly-gly-OH CAS No. 7561-25-3

H-Pro-gly-gly-OH

Cat. No.: B1347114
CAS No.: 7561-25-3
M. Wt: 229.23 g/mol
InChI Key: HAAQQNHQZBOWFO-UHFFFAOYSA-N
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Description

H-Pro-gly-gly-OH, also known as Glycylprolylglycine, is a tripeptide composed of the amino acids glycine and proline. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-gly-gly-OH typically involves the stepwise coupling of amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (proline) is attached to a resin.

    Deprotection: The protecting group on the amino group of the first amino acid is removed.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, solution-phase synthesis can be used for large-scale production, where the peptide is synthesized in a solution rather than on a solid support.

Chemical Reactions Analysis

Types of Reactions

H-Pro-gly-gly-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed to yield the individual amino acids.

    Oxidation: The proline residue can undergo oxidation to form hydroxyproline.

    Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds. For example, hydrochloric acid or sodium hydroxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize proline to hydroxyproline.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amino groups.

Major Products Formed

    Hydrolysis: Glycine and proline.

    Oxidation: Hydroxyproline.

    Substitution: Various substituted peptides depending on the reagents used.

Scientific Research Applications

H-Pro-gly-gly-OH has several scientific research applications:

    Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.

    Biology: It is used in studies of protein structure and function, as well as in the investigation of peptide-protein interactions.

    Medicine: Peptides like this compound are studied for their potential therapeutic applications, including as drug delivery agents and as components of peptide-based drugs.

    Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry and chromatography.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-gly-pro-OH: Another tripeptide with a similar structure but different sequence.

    H-Gly-pro-gly-OH: A tripeptide with the same amino acids but in a different order.

    H-Pro-gly-OH: A dipeptide with one less glycine residue.

Uniqueness

H-Pro-gly-gly-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of proline in the middle of the peptide chain introduces a kink in the structure, influencing its interactions with other molecules. This unique structure can result in specific binding properties and biological activities that differ from other similar peptides.

Properties

IUPAC Name

2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAQQNHQZBOWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7561-25-3
Record name NSC97937
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of H-Pro-Gly-Gly-OH impact its catalytic activity in the aldol reaction compared to other similar tripeptides?

A1: While this compound (3a) showed promising enantioselectivity (45% ee) in catalyzing the reaction between 2,2,2-trifluoroacetophenone and acetone, it wasn't the most effective catalyst in the study []. The research demonstrated that incorporating an alanine residue at the C-terminus, as seen in H-Pro-Gly-Ala-OH (3d), led to significant improvement in both yield and enantioselectivity []. This suggests that the presence and stereochemistry of the C-terminal amino acid significantly influence the catalyst's interaction with reactants and the resulting transition state stabilization.

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